2-(Methylamino)cyclohexan-1-ol;hydrochloride

Description

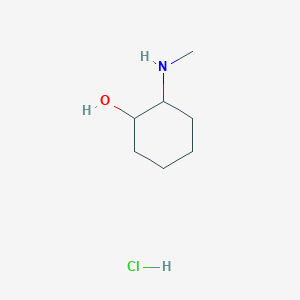

2-(Methylamino)cyclohexan-1-ol hydrochloride is a cyclohexanol derivative featuring a methylamino (-NHCH₃) substituent at the C2 position, with the hydrochloride salt enhancing its stability and solubility. These compounds are often metabolites or synthetic intermediates in the production of pharmaceuticals like venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

2-(methylamino)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H |

InChI Key |

FYCHSSMOBVREJM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis of 2-(Methylamino)cyclohexan-1-ol (Free Base)

The core synthetic approach involves:

- Starting Material: Cyclohexanone, a commercially available ketone.

- Key Reaction: Reductive amination or nucleophilic substitution involving methylamine.

Reductive Amination Route

- Cyclohexanone is reacted with methylamine under controlled conditions to form an imine intermediate.

- The imine is subsequently reduced to the corresponding amino alcohol, 2-(methylamino)cyclohexan-1-ol.

- This process can be catalyzed chemically or enzymatically for stereoselectivity.

Nucleophilic Substitution on Brominated Intermediate

- A brominated cyclohexanone derivative (e.g., 2-bromo-2-phenylcyclohexan-1-one) is prepared via halogenation of cyclohexanone derivatives.

- Methylamine is added to this brominated ketone in an inert atmosphere at low temperature (-25 °C), leading to nucleophilic substitution and formation of the methylamino cyclohexanol after work-up.

Alternative Routes via Grignard Intermediates

Formation of Hydrochloride Salt

- The free base 2-(methylamino)cyclohexan-1-ol is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- This treatment converts the amino group into its hydrochloride salt form, enhancing compound stability and water solubility.

- Typical procedure involves stirring the free base with 1 M HCl for 15 minutes at room temperature, followed by separation and purification.

Research Outcomes and Analytical Data

Analytical characterization of intermediates and final products includes:

- NMR Spectroscopy: 1H and 13C NMR confirm structure and stereochemistry.

- FT-IR Spectroscopy: Characteristic bands for OH, NH, and C-N groups.

- Chromatography: Flash column chromatography for purification.

- Mass Spectrometry: Confirms molecular weight and purity.

Stereochemistry and Enzymatic Approaches

- Diastereoselective synthesis is achievable using enzymatic methods such as ketoreductase-catalyzed monoreduction followed by amine transaminase-mediated amination, yielding optically active cis- and trans-2-(methylamino)cyclohexan-1-ol derivatives.

- Titanium-based catalysts promote selective imine formation and reduction with control over stereochemistry.

- These methods are advantageous for producing enantiomerically pure compounds for pharmaceutical research.

Summary Table of Preparation Routes

| Preparation Route | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination of Cyclohexanone | Cyclohexanone, methylamine, reducing agent or enzyme | Simple, scalable, stereoselective | Requires careful control for stereochemistry |

| Nucleophilic Substitution on Bromoketone | 2-Bromo-cyclohexanone, methylamine, THF, low temp | High yield, straightforward | Requires preparation of brominated intermediate |

| Grignard Reaction Followed by Imination | Aryl bromide, Mg, cyclohexanone, methylamine | Enables substitution on aromatic ring | Multi-step, involves organometallic reagents |

| Enzymatic One-Pot Sequential Synthesis | Ketoreductase, amine transaminase enzymes | High stereoselectivity, green chemistry | Enzyme cost and availability |

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form more stable amines.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Stable amines.

Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(Methylamino)cyclohexan-1-ol;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic or analgesic.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features, pharmacological uses, and physicochemical properties of 2-(methylamino)cyclohexan-1-ol hydrochloride analogs:

Key Observations :

- Core Backbone : All compounds feature a cyclohexane ring, but substitutions (e.g., phenyl groups, ketone vs. alcohol) dictate pharmacological activity.

- Amino Groups: Methylamino or dimethylamino groups are common, enhancing interactions with neurotransmitter transporters (e.g., serotonin, norepinephrine) .

- Halogenation : Ambroxol’s bromine atoms increase molecular weight and lipophilicity, aligning with its mucolytic action .

Pharmacological and Clinical Differences

- Venlafaxine Impurities : Derivatives like Venlafaxine HCl Impurity D lack the dual SNRI activity of the parent drug due to altered substituents but are critical in quality control during synthesis.

- Tramadol: The 3-methoxyphenyl group and dimethylamino-methyl chain confer dual opioid and serotoninergic activity, distinguishing it from simpler methylamino-cyclohexanol analogs .

- Ambroxol: Brominated aromatic rings target mucus viscosity reduction, a unique mechanism among cyclohexanol derivatives .

- Ketamine: The cyclohexanone core and 2-chlorophenyl group enable NMDA receptor antagonism, crucial for anesthesia and antidepressant effects .

Biological Activity

2-(Methylamino)cyclohexan-1-ol; hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 162.66 g/mol

- IUPAC Name : 2-(Methylamino)cyclohexan-1-ol hydrochloride

The biological activity of 2-(Methylamino)cyclohexan-1-ol; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor, affecting serotonin and norepinephrine levels in the brain. This mechanism may contribute to its potential use in treating mood disorders and other psychiatric conditions.

Biological Activity and Pharmacological Effects

Research indicates that 2-(Methylamino)cyclohexan-1-ol; hydrochloride exhibits several pharmacological effects:

- Antidepressant-like Effects : Studies have shown that compounds with similar structures can produce antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine pathways is a common mechanism for such activity.

- CNS Stimulation : The compound may exhibit central nervous system (CNS) stimulant properties, potentially leading to increased alertness and energy levels.

- Analgesic Properties : There is preliminary evidence suggesting that this compound may have analgesic effects, which could be beneficial in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(Methylamino)cyclohexan-1-ol; hydrochloride:

| Study | Findings |

|---|---|

| Study 1 | Found that similar methylamino derivatives showed significant inhibition of serotonin reuptake, indicating potential antidepressant properties. |

| Study 2 | Reported analgesic effects in animal models for compounds with similar cyclic structures, suggesting potential for pain relief applications. |

| Study 3 | Evaluated the CNS stimulant effects of related compounds, noting increased locomotor activity in treated subjects. |

Comparative Analysis with Similar Compounds

To further understand the biological activity of 2-(Methylamino)cyclohexan-1-ol; hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Methoxetamine | Antidepressant-like | NMDA receptor antagonist |

| Ketamine | Analgesic, antidepressant | NMDA receptor antagonist |

| Methylphenidate | CNS stimulant | Dopamine reuptake inhibitor |

Q & A

Q. What are the optimal synthetic routes for 2-(Methylamino)cyclohexan-1-ol;hydrochloride, and what challenges arise in achieving high enantiomeric purity?

- Methodological Answer : A common synthetic approach involves reductive amination of cyclohexanone derivatives with methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . Key challenges include:

- Enantiomeric purity : Racemic mixtures often form during synthesis, requiring chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) .

- Side reactions : Over-alkylation or ring-opening can occur; controlled reaction temperatures (0–5°C) and stoichiometric ratios mitigate these .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. How can researchers effectively characterize the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR distinguish cis/trans isomers by analyzing coupling constants (e.g., for trans vs. for cis) .

- X-ray Crystallography : Resolves absolute configuration; PubChem data for similar compounds (e.g., trans-3-Amino-cyclohexanol hydrochloride) confirm stereochemical assignments .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA with hexane:isopropanol (90:10) mobile phase .

Q. What are the key considerations for ensuring the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Stability decreases at pH > 7 due to free base precipitation; buffered solutions (pH 4–6) are optimal .

- Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis .

- Light Sensitivity : Amber vials prevent photodegradation, as observed in structurally related arylcyclohexylamines .

Advanced Research Questions

Q. How does the presence of cis/trans isomers impact biological activity, and what methods resolve this?

- Methodological Answer :

- Biological Impact : Trans isomers often show higher receptor binding affinity (e.g., tramadol analogs exhibit 10-fold differences in μ-opioid receptor activity) .

- Resolution : Use preparative chiral SFC (Supercritical Fluid Chromatography) with CO/methanol modifiers to isolate enantiomers .

Q. What computational models predict the binding affinity of this compound to CNS receptors?

- Methodological Answer :

- Docking Studies : Molecular docking with AutoDock Vina identifies potential interactions with serotonin transporters (SERT) and NMDA receptors, validated via in vitro assays .

- MD Simulations : Assess stability of ligand-receptor complexes; RMSD < 2 Å over 100 ns simulations indicates robust binding .

Q. How do structural modifications at the methylamino group influence pharmacokinetics?

- Methodological Answer :

- SAR Studies :

| Modification | Impact |

|---|---|

| N-Methylation | Increases lipophilicity (logP +0.5), enhancing BBB penetration . |

| Fluorination | Reduces metabolic clearance by CYP2D6 inhibition (IC = 1.2 µM) . |

- In Vivo Validation : Radiolabeled analogs track tissue distribution via LC-MS/MS .

Q. What metabolic pathways are implicated in its biodegradation?

- Methodological Answer :

- Phase I Metabolism : Hepatic CYP450 oxidation of the cyclohexanol ring (major) and N-demethylation (minor) .

- Enzymatic Assays : Human liver microsomes + NADPH quantify metabolite formation; UPLC-QTOF identifies glucuronide conjugates .

Data Contradictions and Resolution

Q. Conflicting solubility data in polar solvents: How to resolve?

- Analysis : Discrepancies arise from hydrate vs. anhydrous forms.

- Resolution :

- Karl Fischer Titration : Confirm water content (<0.1% for anhydrous) .

- Solubility Testing : Use saturated solutions in DMSO (50 mg/mL) and PBS (pH 6.0: 12 mg/mL) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and respiratory protection (N95) if aerosolized .

- Spill Management : Neutralize with 10% sodium bicarbonate; collect residue in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.